3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline
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Overview
Description
3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline is a fused heterocyclic compound that combines the structural features of triazole and quinazoline moieties. This compound is known for its potential therapeutic applications and has been studied for its various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Mechanism of Action
Target of action
Quinazolines and triazoles, the classes of compounds that “3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline” belongs to, are known to interact with a variety of enzymes and receptors in the biological system . .
Mode of action
Triazoles and quinazolines are known to bind in the biological system with a variety of enzymes and receptors, leading to various biological activities .
Biochemical pathways
Compounds containing the triazole and quinazoline moieties are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of action
Compounds containing the triazole and quinazoline moieties are known to exhibit a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline are largely determined by its interactions with various biomolecules. It has been found to interact with DNA, acting as an intercalator . This interaction can cause substantial changes in DNA structure, such as elongation and stiffness, as well as changes in the helix twist angle .
Cellular Effects
This compound has shown significant effects on various types of cells and cellular processes. For instance, it has been found to exhibit cytotoxic effects against cancer cell lines . It can induce apoptosis in cells and arrest the growth at the S and G2/M phases .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It has been found to inhibit the expression of c-Met and VEGFR-2, which are important in cell growth and survival .
Metabolic Pathways
Given its interactions with enzymes such as topoisomerase II , it is likely that it is involved in complex metabolic pathways.
Transport and Distribution
Given its ability to intercalate DNA , it is likely that it can be transported into the nucleus of cells.
Subcellular Localization
The subcellular localization of this compound is likely to be in the nucleus due to its ability to intercalate DNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline typically involves the fusion of triazole and quinazoline rings. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-dichlorophenylhydrazine with piperidine and subsequent cyclization with a suitable quinazoline precursor can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazoline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinazoline derivatives: Known for their anticancer and anti-inflammatory properties.
Triazole derivatives: Widely studied for their antimicrobial and antifungal activities
Uniqueness
3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline stands out due to its unique combination of triazole and quinazoline moieties, which endows it with a broad spectrum of biological activities. Its ability to inhibit topoisomerase II and other molecular targets makes it a promising candidate for further drug development .
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-5-piperidin-1-yl-[1,2,4]triazolo[4,3-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N5/c21-13-8-9-14(16(22)12-13)18-24-25-19-15-6-2-3-7-17(15)23-20(27(18)19)26-10-4-1-5-11-26/h2-3,6-9,12H,1,4-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJUNURRVCGRGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=C(C=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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